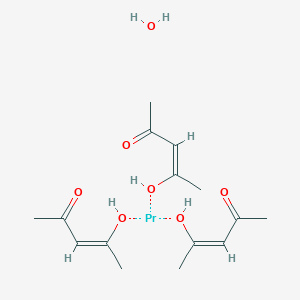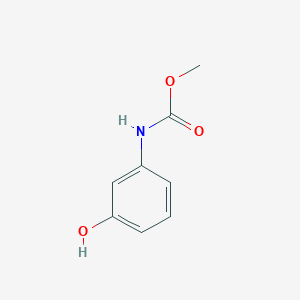
2-Bromo-5-nitrothiophene
Übersicht
Beschreibung
2-Bromo-5-nitrothiophene is a heteroaryl halide with the molecular formula C4H2BrNO2S and a molecular weight of 208.03 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of both bromine and nitro functional groups, making it a valuable intermediate in organic synthesis and various chemical applications .
Wirkmechanismus
Target of Action
2-Bromo-5-nitrothiophene is a heteroaryl halide
Mode of Action
It’s known that it can be prepared from thiophene by bromination followed by nitration . This suggests that the compound might interact with its targets through a mechanism involving the transfer of nitro and bromo groups, potentially altering the function of the target molecules.
Biochemical Pathways
It’s known that the compound participates in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores . This suggests that it might play a role in the biochemical pathways related to the synthesis of these chromophores.
Result of Action
Given its role in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores , it might influence the properties of these chromophores at the molecular and cellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrothiophene can be synthesized from thiophene through a two-step process involving bromination followed by nitration . The bromination of thiophene typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The nitration step involves treating the brominated thiophene with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Reduction Reactions: The primary product is 2-bromo-5-aminothiophene.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-nitrothiophene is utilized in several scientific research fields:
Vergleich Mit ähnlichen Verbindungen
2-Bromothiophene: Lacks the nitro group, making it less reactive in certain types of reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitro group, leading to different reactivity and applications.
2-Nitrothiophene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness: 2-Bromo-5-nitrothiophene’s combination of bromine and nitro groups makes it uniquely versatile for various synthetic applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-bromo-5-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNFMDYBAQDFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157275 | |
| Record name | 2-Bromo-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13195-50-1 | |
| Record name | 2-Bromo-5-nitrothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitrothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13195-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-nitrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-bromo-5-nitrothiophene a useful compound in organic synthesis?
A1: this compound is a versatile building block in organic synthesis because it readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This reactivity stems from the electron-withdrawing nature of both the bromine and nitro groups, which activate the thiophene ring towards attack by nucleophiles. [2, 3]
Q2: Can you give some examples of how this compound has been used in SNAr reactions?
A2: Several studies highlight the utility of this compound in SNAr reactions:
Q3: What factors influence the rate of SNAr reactions involving this compound?
A3: The rate of SNAr reactions with this compound is significantly affected by solvent properties:
Q4: What analytical techniques are commonly employed to study this compound and its reactions?
A4: Researchers rely on various analytical techniques for the characterization and quantification of this compound and its reaction products:
Q5: Are there any known electrochemical properties of this compound?
A5: Yes, studies have investigated the electrochemical reduction mechanism of this compound in dimethylformamide, providing insights into its electrochemical behavior. [6]
- Linear and nonlinear free energy relationships in nucleophilic substitution reaction of this compound with morpholine
- New Shelf-Stable Halo- and Alkoxy-Substituted Pyridylboronic Acids and their Suzuki Cross-Coupling Reactions to Yield Heteroarylpyridines
- Ionic liquids/[bmim][N3] mixtures: promising media for the synthesis of aryl azides by SNAr.
- Solvent polarity and hydrogen bond effects on nucleophilic substitution reaction of 2‐bromo‐5‐nitrothiophene with piperidine
- Synthesis of this compound and Its Derivatives via Bromine Atom Substitution with Secondary Cycloaliphatic Amines.
- Mechanism of the electrochemical reduction of 2-halo-5-nitrothiophenes in dimethylformamide
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)


![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)


